molecular formula C11H12FNO B7859098 5-(2-Fluorophenoxy)pentanenitrile

5-(2-Fluorophenoxy)pentanenitrile

Cat. No.: B7859098
M. Wt: 193.22 g/mol
InChI Key: OWPQAGIXBROJLB-UHFFFAOYSA-N
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Description

Nitriles like this are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their reactivity and ability to undergo transformations such as hydrolysis or nucleophilic additions. The fluorine atom on the phenoxy group likely enhances electronic effects, influencing solubility, stability, and binding interactions in biological systems .

Properties

IUPAC Name

5-(2-fluorophenoxy)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-10-6-2-3-7-11(10)14-9-5-1-4-8-13/h2-3,6-7H,1,4-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPQAGIXBROJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenoxy)pentanenitrile typically involves the reaction of 2-fluorophenol with 5-bromopentanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenoxy)pentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Substituted phenoxy derivatives

Scientific Research Applications

5-(2-Fluorophenoxy)pentanenitrile is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenoxy)pentanenitrile involves its interaction with specific molecular targets. The fluorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Key Observations :

  • Halogenated Derivatives (e.g., 4-Cl, 4-Br): Increased molecular weight and steric bulk compared to this compound, which may alter reactivity in cross-coupling reactions or binding to biological targets .
  • Methylthio Analogues : The -SCH3 group enhances volatility and odor potency, making these compounds critical in food chemistry. For example, 5-(methylthio)-pentanenitrile is a dominant odorant in roasted rapeseed oil (OAV > 9.2) .
  • ERβ-Selective Radioligand : The bis(4-hydroxyphenyl) substitution and fluorine-18 label enable high-affinity binding to estrogen receptor beta, demonstrating the impact of aromatic and isotopic modifications on biomedical applications .

Physicochemical Properties

  • Solubility : Polar substituents (e.g., -OH in the ERβ ligand) improve aqueous solubility, whereas halogenated or alkylated derivatives are more lipophilic .

Biological Activity

5-(2-Fluorophenoxy)pentanenitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a pentanenitrile backbone with a fluorinated phenoxy group. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorine substituent can modulate the binding affinity of the compound to these targets, potentially enhancing its efficacy in biological systems.

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Properties : The compound has been explored for its potential anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines.

Case Studies

  • Anticancer Activity : A study investigated the effects of various fluorinated compounds on cancer cell lines, demonstrating that this compound showed significant inhibition of cell growth, with IC50 values indicating potent activity against specific cancer types .
  • Antimicrobial Studies : In vitro tests revealed that this compound could inhibit the growth of certain bacterial strains, suggesting potential applications in antimicrobial therapy.

Data Tables

Study Biological Activity IC50 Values Cell Lines/Organisms
Study 1AnticancerNanomolar rangeL1210 mouse leukemia cells
Study 2AntimicrobialVariesVarious bacterial strains

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